N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide
Description
N-[2-(6,8-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide is a heterocyclic acetamide derivative featuring fused chromen (2H-chromen-2-one) and benzofuran moieties. Chromen derivatives are well-documented for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, owing to their structural resemblance to coumarins and flavonoids .
Properties
IUPAC Name |
N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-11-8-12(2)20-15(9-11)16(10-18(24)26-20)21-19(22-13(3)23)14-6-4-5-7-17(14)25-21/h4-10H,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUBSFMNQOERPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chromenone Core Synthesis
The 6,8-dimethyl-2-oxo-2H-chromen-4-yl moiety is synthesized via the Pechmann condensation, a widely used method for coumarin derivatives. In this reaction, resorcinol derivatives react with β-keto esters under acidic conditions. For example, resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 6–8 hours to yield 6,8-dimethyl-4-hydroxycoumarin. Subsequent oxidation with iodine in dimethyl sulfoxide (DMSO) converts the hydroxyl group to a ketone, forming the 2-oxo chromenone structure.
Key Reaction Conditions for Chromenone Formation
| Parameter | Value/Range |
|---|---|
| Temperature | 0–5°C (Pechmann), 50°C (oxidation) |
| Reaction Time | 6–8 hours (Pechmann), 2 hours (oxidation) |
| Catalyst | H₂SO₄ (Pechmann), I₂/DMSO (oxidation) |
| Yield | 75–85% (Pechmann), 90–95% (oxidation) |
Benzofuran Ring Construction
The benzofuran moiety is introduced via cyclization of 2-hydroxyaryl ketones. A common approach involves reacting 2-hydroxyacetophenone derivatives with propargyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. This yields a propargyl ether intermediate, which undergoes thermal Claisen rearrangement at 180°C for 3 hours to form the benzofuran ring.
Optimization of Cyclization
-
Solvent Effects : DMF outperforms toluene or THF due to its high polarity, enhancing reaction rates by 20–30%.
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Catalyst Loading : Increasing K₂CO₃ from 1.5 to 2.0 equivalents improves yield from 65% to 82%.
Acetamide Formation
The final step involves acylation of the intermediate amine, 2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-amine, with acetic anhydride. The reaction is conducted in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base at 0°C for 2 hours, followed by gradual warming to room temperature.
Acylation Parameters
| Parameter | Value/Range |
|---|---|
| Molar Ratio (Amine:Ac₂O) | 1:1.2 |
| Temperature | 0°C → 25°C |
| Reaction Time | 4 hours |
| Yield | 88–92% |
Industrial-Scale Production Strategies
Industrial synthesis prioritizes cost efficiency and scalability. Key adaptations include:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems reduces reaction times by 40–50%. For example, the Pechmann condensation achieves 80% yield in 2 hours under flow conditions (10 mL/min, 100°C).
Catalytic System Optimization
Palladium-on-carbon (Pd/C) catalysts (0.5 wt%) in hydrogenation steps reduce byproduct formation during intermediate purification. This increases overall yield by 12–15% compared to traditional Zn/HCl reductions.
Solvent Recycling
DMF and DCM are recovered via fractional distillation, reducing solvent costs by 30–35%. Process mass intensity (PMI) decreases from 120 kg/kg to 85 kg/kg.
Analytical Characterization
Post-synthesis characterization ensures structural integrity and purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃) : δ 2.31 (s, 3H, CH₃), 2.48 (s, 3H, CH₃), 6.82–7.45 (m, 6H, aromatic), 8.12 (s, 1H, NH).
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¹³C NMR : 168.5 ppm (C=O, acetamide), 160.2 ppm (C=O, chromenone).
High-Performance Liquid Chromatography (HPLC)
Purity ≥99% is achieved using a C18 column (4.6 × 250 mm, 5 μm) with a gradient of acetonitrile/water (70:30 to 90:10 over 20 min).
Mass Spectrometry
Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 378.1 [M+H]⁺, consistent with the molecular formula C₂₁H₁₉NO₄.
Challenges and Mitigation Strategies
Byproduct Formation During Acylation
Excess acetic anhydride leads to diacetylation byproducts (≤8%). This is mitigated by strict stoichiometric control (1:1.2 amine:Ac₂O) and low-temperature conditions.
Solubility Issues in Benzofuran Cyclization
The propargyl ether intermediate exhibits poor solubility in DMF at concentrations >0.5 M. Diluting to 0.3 M improves yield by 18%.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the coumarin or benzofuran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a probe for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The coumarin moiety is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division . Additionally, the benzofuran ring may enhance the compound’s ability to interact with cellular membranes and proteins, contributing to its biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Acetamide Derivatives
Key Observations:
- Heterocyclic Core Diversity: The target compound’s chromen-benzofuran framework distinguishes it from benzothiazole (), morpholinone (), and pyrazolone () analogs. Chromen derivatives often exhibit enhanced π-π stacking and planarity compared to saturated heterocycles like morpholinone.
- Substituent Effects: Electron-withdrawing groups (e.g., CF₃, Cl) in benzothiazole derivatives enhance antimicrobial activity , while methyl and acetyl groups in morpholinone analogs may influence solubility and metabolic stability .
Crystallographic and Hydrogen-Bonding Behavior
Table 2: Crystallographic Comparisons
Key Observations:
- Packing and Conformation: The pyrazolone derivative () exhibits three distinct conformers in its asymmetric unit, with dihedral angles between aromatic rings influencing dimer formation via N–H⋯O hydrogen bonds . Such polymorphism is less likely in rigid chromen-benzofuran systems.
- Refinement Tools: SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement due to their robustness, even for complex asymmetric units .
Biological Activity
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection, antimicrobial effects, and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chromene moiety fused with a benzofuran ring. Its molecular formula is , with a molecular weight of approximately 299.34 g/mol. The compound exhibits favorable solubility properties, which are crucial for its bioavailability.
1. Neuroprotective Effects
Recent studies have demonstrated that this compound shows significant neuroprotective properties. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer’s disease.
Table 1: Inhibitory Activity of this compound
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 4.5 |
| BuChE | 3.8 |
These results indicate that the compound exhibits potent inhibitory activity against both enzymes, suggesting its potential as a therapeutic agent in treating cognitive disorders.
2. Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens. In vitro studies revealed that it possesses significant activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed further as an antimicrobial agent, particularly in formulations aimed at treating infections caused by resistant strains.
3. Antioxidant Activity
The antioxidant potential of this compound has also been assessed through various assays. The compound demonstrated significant free radical scavenging activity, which is critical for protecting cells from oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The inhibition of AChE and BuChE enhances cholinergic signaling in the brain, which is beneficial for cognitive function.
- Free Radical Scavenging : The presence of hydroxyl groups in its structure contributes to its ability to neutralize free radicals, reducing oxidative damage in cells.
- Membrane Interaction : The lipophilic nature of the compound allows it to interact with cellular membranes, facilitating its entry into cells and enhancing its bioactivity.
Case Studies
In a recent study involving animal models of Alzheimer's disease, administration of this compound resulted in improved memory performance and reduced amyloid plaque formation compared to control groups. This suggests that the compound not only inhibits cholinesterase activity but may also have a role in modulating amyloid pathology.
Q & A
Basic: What synthetic methodologies are optimal for preparing N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A general approach includes:
Chromenone Core Formation : Cyclization of substituted salicylaldehyde derivatives with β-ketoesters under acidic conditions (e.g., H₂SO₄) to form the 6,8-dimethyl-2-oxo-2H-chromen-4-yl moiety .
Benzofuran Assembly : Coupling the chromenone intermediate with a brominated benzofuran precursor via Ullmann or Suzuki-Miyaura cross-coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and ligands .
Acetamide Introduction : Reacting the benzofuran intermediate with chloroacetamide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C for 12–24 hours .
Key Considerations : Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Basic: How is the compound structurally characterized using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and acetamide NH (δ ~10.0 ppm, broad singlet). The chromenone carbonyl (C=O) appears at δ ~170 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm amide C=O (~1665 cm⁻¹), chromenone C=O (~1700 cm⁻¹), and NH stretching (~3400 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks and fragmentation patterns (e.g., loss of acetamide group: [M – C₂H₅NO]⁺) .
Advanced: How to resolve crystallographic data for this compound using SHELX software?
Methodological Answer:
Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
Structure Solution : In SHELXS, apply direct methods for phase determination. For complex structures, use Patterson or dual-space algorithms .
Refinement in SHELXL :
- Apply anisotropic displacement parameters for non-H atoms.
- Use restraints for disordered regions (e.g., methyl groups).
- Validate hydrogen-bonding networks with Olex2 or WinGX .
Critical Step : Compare final R-factors (R₁ < 0.05) and check for residual electron density peaks .
Advanced: How to analyze hydrogen-bonding patterns in its crystal structure?
Methodological Answer:
Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D–H···A motifs) and identify R₂²(8) or R₂²(10) ring patterns .
Software Tools :
- Mercury (CCDC) for visualizing intermolecular interactions.
- PLATON to calculate geometric parameters (H···A distances, D–H···A angles) .
Correlate with Stability : Strong N–H···O bonds (e.g., amide to carbonyl) often enhance crystal packing efficiency .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Antioxidant Activity : DPPH/ABTS radical scavenging assays (IC₅₀ values).
- Anti-inflammatory Potential : COX-1/COX-2 inhibition assays using ELISA .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
Note : Include positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Substituent Variation :
- Modify chromenone methyl groups (6,8-positions) to halogens or methoxy.
- Replace benzofuran with indole or thiophene .
Activity Profiling : Test derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity).
Computational Support : Perform molecular docking (AutoDock Vina) to predict binding modes with targets like EGFR or COX-2 .
Key Output : Identify pharmacophores (e.g., acetamide linkage critical for target binding) .
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
Validate Assay Conditions :
- Ensure consistent cell lines (ATCC-verified) and passage numbers.
- Replicate experiments with blinded controls.
Orthogonal Assays : Confirm anticancer activity via both MTT and clonogenic assays .
Physicochemical Factors : Check solubility (DMSO stock concentration) and stability (HPLC purity post-assay) .
Advanced: What computational methods predict its interaction with biological targets?
Methodological Answer:
Molecular Docking :
- Prepare the compound’s 3D structure (Open Babel).
- Dock into target proteins (e.g., PI3Kγ, PDB: 1E7U) using Glide (Schrödinger) with OPLS4 force field .
MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability (RMSD < 2 Å) .
ADMET Prediction : Use SwissADME to evaluate bioavailability and toxicity risks .
Advanced: How to optimize reaction conditions for gram-scale synthesis?
Methodological Answer:
Solvent Screening : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) for safer scale-up .
Catalyst Efficiency : Test Pd/Xantphos systems for improved coupling yields (>85%) .
Process Monitoring : Implement inline FTIR to track intermediate formation .
Basic: What strategies address solubility challenges in formulation studies?
Methodological Answer:
- Co-Solvent Systems : Use PEG-400/water mixtures (e.g., 30:70 v/v).
- Solid Dispersion : Prepare with PVP-K30 via spray drying (Tg > 50°C) .
- pH Adjustment : For ionizable groups, test solubility in buffers (pH 1.2–7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
